molecular formula C8H8BClO2 B132458 trans-2-(4-Chlorophenyl)vinylboronic acid CAS No. 154230-29-2

trans-2-(4-Chlorophenyl)vinylboronic acid

Cat. No.: B132458
CAS No.: 154230-29-2
M. Wt: 182.41 g/mol
InChI Key: HWSDRAPTZRYXHN-AATRIKPKSA-N
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Description

trans-2-(4-Chlorophenyl)vinylboronic acid: is an organic compound with the molecular formula C8H8BClO2 and a molecular weight of 182.41 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a vinyl group and a 4-chlorophenyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield .

Biological Activity

trans-2-(4-Chlorophenyl)vinylboronic acid (CAS Number: 154230-29-2) is an organoboronic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant studies that highlight its significance.

  • Chemical Formula : C₈H₈BClO₂
  • Molecular Weight : 182.42 g/mol
  • Melting Point : 133–134 °C
  • Appearance : White to light brown crystalline powder
  • Purity : ≥96% HPLC .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with certain biomolecules. This property allows it to act as a selective inhibitor in various enzymatic reactions, particularly those involving proteases and kinases. The boronic acid functional group is known for its ability to interact with diols, which is crucial in the inhibition of enzymes that utilize sugars or other diol-containing substrates.

1. Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been investigated for its role in inhibiting the proliferation of cancer cells through:

  • Induction of Apoptosis : Research indicates that this compound can trigger apoptotic pathways in cancer cell lines, leading to cell death .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size when treated with this compound, suggesting its potential as a therapeutic agent against various cancers .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Bactericidal Activity : It has shown effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes:

  • Proteases : It selectively inhibits serine proteases, which play a critical role in various physiological processes and disease mechanisms.
  • Kinases : The compound has been identified as a potential inhibitor for certain kinases involved in cancer signaling pathways, making it a candidate for further drug development .

Case Studies and Research Findings

StudyFindings
Owens et al., 2003Demonstrated the use of boronic acids in synthesizing g-secretase inhibitors, highlighting their role in Alzheimer's disease treatment .
Churcher et al., 2003Explored the synthesis of antagonists targeting human vanilloid receptors using boronic acids, showcasing their versatility in drug design .
Norouzi et al., 2014Investigated the cellular uptake of fluorescent microspheres linked to boronic acids, suggesting applications in tumor imaging due to their selective binding properties .

Properties

IUPAC Name

[(E)-2-(4-chlorophenyl)ethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSDRAPTZRYXHN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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